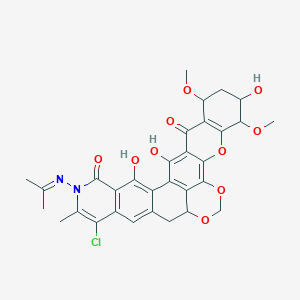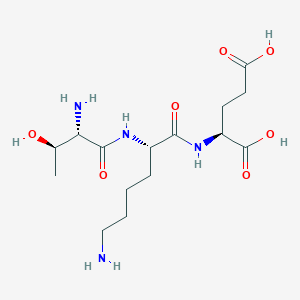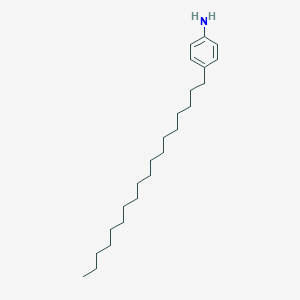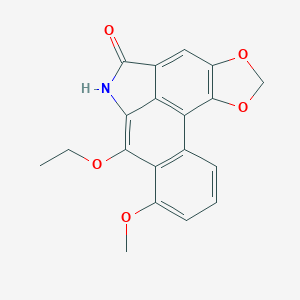
9-Ethoxyaristololactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethoxyaristololactam is a natural product that has been isolated from the seeds of Aristolochia debilis. It has been found to possess a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 9-Ethoxyaristololactam is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
9-Ethoxyaristololactam has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity against several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Ethoxyaristololactam in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases.
One limitation of using 9-Ethoxyaristololactam in lab experiments is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its potential as a therapeutic agent. Another limitation is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 9-Ethoxyaristololactam. One direction is to investigate its mechanism of action in more detail. This will help to identify new targets for cancer treatment and improve our understanding of its antiviral and anti-inflammatory properties.
Another direction is to develop new methods for synthesizing 9-Ethoxyaristololactam. This will make it more accessible for research and potential clinical use.
Finally, further studies are needed to evaluate the safety and efficacy of 9-Ethoxyaristololactam in vivo. This will help to determine its potential as a therapeutic agent for cancer, inflammatory diseases, and viral infections.
Méthodes De Synthèse
The synthesis of 9-Ethoxyaristololactam involves the extraction of the compound from the seeds of Aristolochia debilis. The seeds are first ground into a powder and then extracted with a solvent such as ethanol. The extract is then purified using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
The antitumor activity of 9-Ethoxyaristololactam has been extensively studied. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 9-Ethoxyaristololactam has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
The anti-inflammatory properties of 9-Ethoxyaristololactam have also been studied. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 9-Ethoxyaristololactam has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Propriétés
Numéro CAS |
122739-09-7 |
|---|---|
Nom du produit |
9-Ethoxyaristololactam |
Formule moléculaire |
C19H15NO5 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
12-ethoxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |
InChI |
InChI=1S/C19H15NO5/c1-3-23-18-13-9(5-4-6-11(13)22-2)15-14-10(19(21)20-16(14)18)7-12-17(15)25-8-24-12/h4-7H,3,8H2,1-2H3,(H,20,21) |
Clé InChI |
YFTVKUKOLZCKAN-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5 |
SMILES canonique |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5 |
Autres numéros CAS |
122739-09-7 |
Synonymes |
9-ethoxyaristololactam aristololactam, 9-ethoxy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



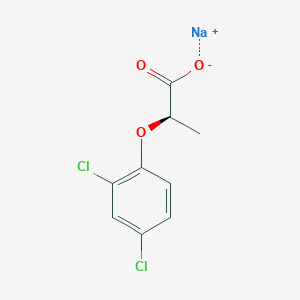
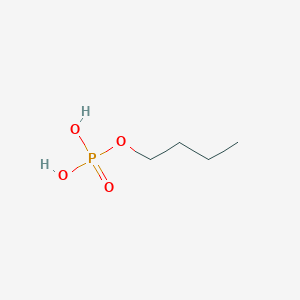
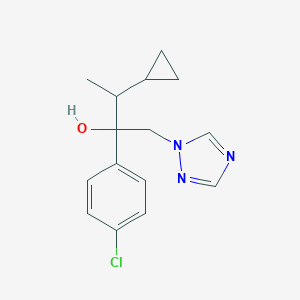
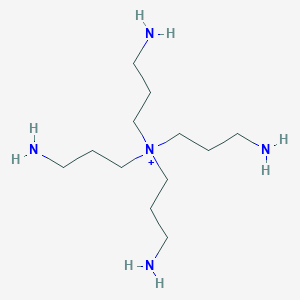
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)




